

# Preclinical Efficacy of BAY1163877 in Combination with Immunotherapy: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies with immunotherapies is a burgeoning area of oncology research. This guide provides a comparative analysis of the preclinical data supporting the combination of **BAY1163877** (rogaratinib), a pan-fibroblast growth factor receptor (FGFR) inhibitor, with immunotherapy. As a direct preclinical comparison for **BAY1163877** is not extensively published, this guide leverages detailed preclinical findings from the combination of a similar FGFR inhibitor, erdafitinib, with an immune checkpoint inhibitor, providing a robust framework for understanding the potential of this therapeutic strategy.

## Executive Summary

Preclinical evidence strongly suggests that combining FGFR inhibitors with immune checkpoint blockade can enhance anti-tumor immunity and improve therapeutic outcomes. While specific preclinical studies on **BAY1163877** combined with immunotherapy are not publicly detailed, the clinical development of the FORT-2 trial, which evaluates **BAY1163877** with the anti-PD-L1 antibody atezolizumab, was based on preclinical models demonstrating enhanced survival and anti-tumor activity.<sup>[1][2]</sup> This guide presents a comparative overview, with a focus on the well-documented preclinical studies of erdafitinib plus anti-PD-1 therapy as a surrogate to illustrate the mechanistic rationale and expected outcomes for such combinations.

## Mechanism of Action: A Synergistic Approach

FGFR signaling has been implicated in creating an immunosuppressive tumor microenvironment.<sup>[1]</sup> Inhibition of the FGFR pathway can potentially reverse these effects, thereby sensitizing tumors to immune checkpoint inhibitors.<sup>[1]</sup> The combination of an FGFR inhibitor with an immunotherapy agent is hypothesized to work through a dual mechanism:

- Direct Tumor Inhibition: The FGFR inhibitor directly targets cancer cells with aberrant FGFR signaling, leading to reduced proliferation and survival.
- Immune Microenvironment Modulation: The FGFR inhibitor alters the tumor microenvironment, potentially by increasing T-cell infiltration and reducing immunosuppressive cells, thus priming the tumor for an effective anti-tumor immune response.
- Enhanced T-Cell Activity: The immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1) relieves the brakes on the immune system, allowing for a more robust and sustained T-cell-mediated attack on the tumor cells.

## Synergistic Mechanism of FGFR Inhibition and Immunotherapy





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]

- To cite this document: BenchChem. [Preclinical Efficacy of BAY1163877 in Combination with Immunotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191585#bay1163877-combination-with-immunotherapy-in-preclinical-models\]](https://www.benchchem.com/product/b1191585#bay1163877-combination-with-immunotherapy-in-preclinical-models)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)